Cas no 2365471-45-8 ((1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone)

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone structure
2365471-45-8 structure
Product name:(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
CAS No:2365471-45-8
MF:C26H18FNO
Molecular Weight:379.4256
CID:4730934

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone 化学的及び物理的性質

名前と識別子

    • U0Z5KO073G
    • (1-(4-fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
    • Q20707274
    • Methanone, (1-((4-fluorophenyl)methyl)-1H-indol-3-yl)-1-naphthalenyl-
    • (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
    • インチ: 1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2
    • InChIKey: VREQTLWJHFQLEX-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])=C(C(C2=C([H])C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C23)=O)C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 571
  • トポロジー分子極性表面積: 22

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01EPRF-5mg
(1-(4-fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
2365471-45-8 ≥98%
5mg
$336.00 2024-05-23
1PlusChem
1P01EPRF-10mg
(1-(4-fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
2365471-45-8 ≥98%
10mg
$583.00 2024-05-23
1PlusChem
1P01EPRF-1mg
(1-(4-fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
2365471-45-8 ≥98%
1mg
$105.00 2024-05-23

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone 関連文献

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanoneに関する追加情報

Chemical Profile of (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (CAS No. 2365471-45-8)

Introducing a compound of significant interest in the field of pharmaceutical chemistry, (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, identified by its CAS number 2365471-45-8. This molecule has garnered attention due to its structural complexity and potential biological activity, making it a subject of extensive research in medicinal chemistry. The compound features a unique combination of aromatic rings and functional groups, which contribute to its distinctive chemical properties and reactivity.

The molecular structure of (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone consists of an indole moiety linked to a naphthalene ring through a methanone bridge. The presence of a 4-fluorobenzyl group introduces fluorine atoms, which are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This substitution pattern is particularly relevant in the development of drugs, as fluorine can enhance metabolic stability and binding affinity. The indole ring, a core structure in many bioactive compounds, is known for its role in various biological pathways, including those involving neurotransmitters and inflammatory responses.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have suggested that molecules containing indole and naphthalene derivatives may exhibit properties relevant to cancer chemoprevention and neuroprotective agents. The fluorobenzyl group in this compound could potentially influence its interaction with biological targets by altering electronic distributions and steric hindrance. This makes (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone a promising candidate for further investigation in these therapeutic areas.

In the realm of drug discovery, the synthesis of complex molecules like (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is often challenging but rewarding. The synthesis involves multiple steps, including condensation reactions, functional group transformations, and purification processes. Each step must be meticulously controlled to ensure high yield and purity. Modern synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have streamlined these processes, making it feasible to produce such compounds on a larger scale.

The biological evaluation of (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone has been the focus of several recent studies. Researchers have employed various assay systems to assess its potential effects on cellular pathways. For instance, in vitro assays have been used to evaluate its interaction with enzymes and receptors involved in inflammation and cell proliferation. Preliminary results indicate that the compound may exhibit inhibitory activity against certain key targets, suggesting its therapeutic potential.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms can significantly alter the pharmacological profile of a molecule. In the case of (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, the fluorine atom in the 4-fluorobenzyl group is strategically positioned to influence electronic properties and binding interactions. This has led to interest in exploring its derivatives as potential leads for new drugs targeting various diseases.

As research continues, the synthetic methodologies for constructing complex heterocyclic compounds like (1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone are expected to evolve further. Innovations in synthetic organic chemistry will enable the efficient production of novel analogs with tailored properties. These advancements will not only enhance our understanding of molecular interactions but also accelerate the discovery of new therapeutic agents.

The integration of computational modeling with experimental techniques has revolutionized drug discovery by allowing researchers to predict and validate biological activities before conducting costly wet-lab experiments. For (1-(4-Fluorobenzyl)-1H-indol-3-ylnaphthaleneylmethanone, computational studies have provided insights into its potential binding modes with biological targets. These insights guide experimental design and help optimize lead structures for improved efficacy and selectivity.

The future prospects for (1-(4-Fluorobenzyl)-1H-indol-ylnaphthaleneylmethanone) are promising, given its unique structural features and preliminary biological activity. Further research is warranted to explore its full therapeutic potential across different disease models. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating these findings into clinical applications.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD